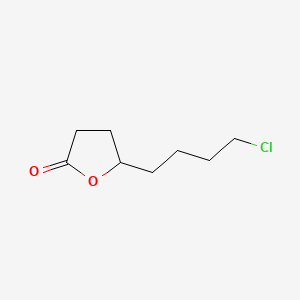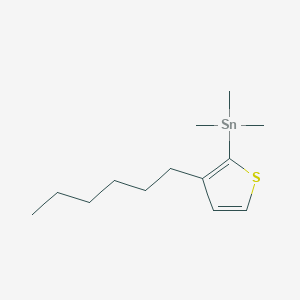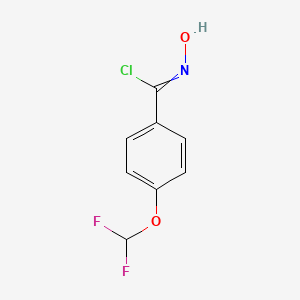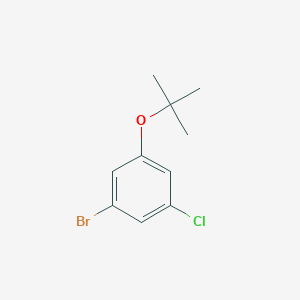
1-Bromo-3-(tert-butoxy)-5-chlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(tert-butoxy)-5-chlorobenzene is an organic compound with the molecular formula C10H12BrClO. This compound is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the first position, a tert-butoxy group at the third position, and a chlorine atom at the fifth position. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-3-(tert-butoxy)-5-chlorobenzene can be synthesized through several methods. One common method involves the bromination of 3-(tert-butoxy)-5-chlorobenzene. This reaction typically uses bromine (Br2) or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-3-(tert-butoxy)-5-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, especially in the presence of strong bases like potassium tert-butoxide.
Oxidation and Reduction Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds, while reduction reactions can convert the bromine and chlorine atoms to hydrogen.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide (NaOH), sodium methoxide (NaOCH3), or ammonia (NH3) are commonly used.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used under high-temperature conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Major Products Formed
Substitution Reactions: Products include 3-(tert-butoxy)-5-chlorophenol, 3-(tert-butoxy)-5-chloroanisole, and 3-(tert-butoxy)-5-chloroaniline.
Elimination Reactions: Products include alkenes such as 3-(tert-butoxy)-5-chlorostyrene.
Oxidation and Reduction Reactions: Products include carbonyl compounds and dehalogenated derivatives.
Aplicaciones Científicas De Investigación
1-Bromo-3-(tert-butoxy)-5-chlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-(tert-butoxy)-5-chlorobenzene involves its interaction with molecular targets through various chemical reactions. The bromine and chlorine atoms can participate in nucleophilic substitution reactions, while the tert-butoxy group can undergo oxidation or reduction. These reactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to changes in cellular pathways and functions.
Comparación Con Compuestos Similares
1-Bromo-3-(tert-butoxy)-5-chlorobenzene can be compared with similar compounds such as:
1-Bromo-3-(tert-butoxy)-5-fluorobenzene: This compound has a fluorine atom instead of chlorine, which can affect its reactivity and applications.
1-Bromo-3-(tert-butoxy)benzene: Lacks the chlorine atom, which can influence its chemical properties and reactions.
1-Bromo-3-(tert-butoxy)-5-iodobenzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C10H12BrClO |
|---|---|
Peso molecular |
263.56 g/mol |
Nombre IUPAC |
1-bromo-3-chloro-5-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H12BrClO/c1-10(2,3)13-9-5-7(11)4-8(12)6-9/h4-6H,1-3H3 |
Clave InChI |
ISNGCROTSCUGHM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC(=CC(=C1)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



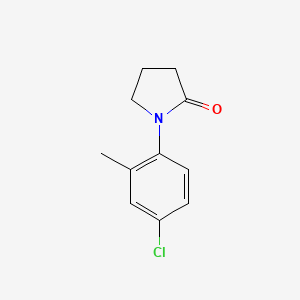
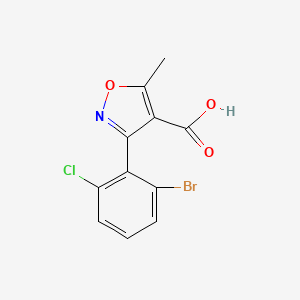
![3,6-Bis(4-bromophenyl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13696349.png)
![Ethyl 2-Fluoro-2-[(1-phenyl-5-tetrazolyl)sulfonyl]acetate](/img/structure/B13696350.png)
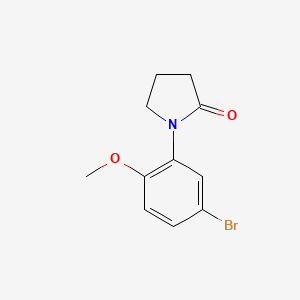

![(E)-1-Boc-N-[4-(phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide](/img/structure/B13696383.png)
![3-methyl-2H-benzo[h]chromen-2-one](/img/structure/B13696385.png)
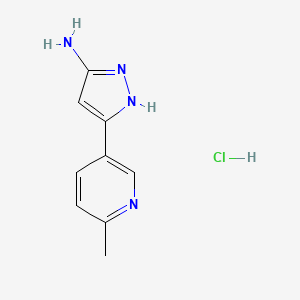
![5H-Cyclopenta[C]pyridine](/img/structure/B13696389.png)
